Home > Products > Screening Compounds P2303 > (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline -

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline

Catalog Number: EVT-15347774
CAS Number:
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is a bicyclic compound that belongs to the class of decahydrocinnolines. It possesses a complex molecular structure characterized by a benzyloxy group attached to a phenyl ring, which is further linked to a decahydrocinnoline framework. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Source

The compound can be synthesized through various chemical methods, and its structural details are documented in several patent applications and chemical databases. The synthesis methods often involve multi-step reactions that yield the desired bicyclic structure with specific stereochemistry.

Classification

This compound can be classified under the following categories:

  • Chemical Class: Bicyclic compounds
  • Functional Groups: Aromatic (phenyl and benzyloxy groups), aliphatic (decahydrocinnoline)
  • Stereochemistry: Chiral, with specific stereocenters influencing its biological activity.
Synthesis Analysis

The synthesis of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline typically involves several key steps:

  1. Formation of Decahydrocinnoline Framework: The initial step often includes the cyclization of appropriate precursors to form the decahydrocinnoline core. This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  2. Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyloxy derivative reacts with the phenyl-substituted intermediate.
  3. Final Modifications: Subsequent steps may involve functional group transformations to ensure the correct stereochemistry and optimize the compound's properties for biological activity.

Technical details regarding specific reagents, conditions, and yields are often found in patent literature, such as those describing methods for producing bicyclic compounds .

Molecular Structure Analysis

The molecular structure of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

Structure Data

  • Molecular Formula: C20H25N
  • Molecular Weight: 293.42 g/mol
  • Key Features:
    • The structure features a decahydrocinnoline ring system that contributes to its rigidity and three-dimensional conformation.
    • The presence of the benzyloxy group enhances lipophilicity, potentially affecting its pharmacokinetics.
Chemical Reactions Analysis

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline can undergo various chemical reactions:

  1. Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, which may be exploited for further functionalization.
  2. Reduction Reactions: The compound can be reduced at specific sites to modify its activity or solubility.
  3. Oxidative Transformations: Oxidation reactions may be performed to introduce additional functional groups or to convert certain moieties into more reactive forms.

These reactions are critical for modifying the compound's properties to enhance its therapeutic potential.

Mechanism of Action

The mechanism of action for (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is not fully elucidated but is hypothesized based on its structural features:

  • Target Interaction: The compound may interact with specific biological targets, such as enzymes or receptors involved in disease processes.
  • Biological Activity: Preliminary studies suggest potential activities related to anti-inflammatory or anticancer effects, although detailed studies are required for confirmation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature; water solubility may vary based on pH and formulation.

Chemical Properties

  • Stability: Stability under various conditions (light, heat) should be assessed during formulation development.
  • Reactivity: Reactivity patterns will depend on functional groups present; for instance, the benzyloxy group may undergo hydrolysis under acidic or basic conditions.

Relevant data should be obtained from experimental studies and literature reviews focusing on similar bicyclic compounds .

Applications

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammatory diseases or cancer.
  • Pharmacology Studies: Investigating its pharmacokinetic properties and biological activity could lead to novel therapeutic agents.
  • Chemical Biology: Understanding its interactions with biomolecules could provide insights into disease mechanisms and treatment strategies.

Research into this compound continues to evolve, with ongoing studies aimed at exploring its full potential in drug development .

Introduction to Structural and Functional Context

The structural complexity and therapeutic potential of saturated N-heterocycles continue to drive innovation in medicinal chemistry. Within this landscape, (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline represents a synthetically challenging and biologically relevant scaffold that merges conformational restraint with targeted pharmacophore display. This fully saturated cinnoline derivative incorporates key structural elements—a planar benzyloxyaryl moiety fused to a stereochemically defined polycyclic framework—that position it within the broader class of CNS-targeted bioactive molecules. The compound's stereospecific (4S) configuration and extensive ring saturation confer distinct advantages in metabolic stability and target engagement over simpler heterocyclic systems, while maintaining sufficient flexibility for optimal binding interactions [6] [7].

Structural Classification Within Heterocyclic Chemistry

Decahydrocinnoline belongs to the bridged bicyclic heterocycles featuring two nitrogen atoms in an ortho-fused ring system. According to Hantzsch-Widman nomenclature rules, the parent structure is classified as a tetrahydropyridopyridazine, though the fully saturated variant adopts the trivial name decahydrocinnoline [6]. This scaffold exhibits several critical structural features:

  • Ring Fusion Architecture: The compound features a cis- or trans-fused bicyclic system comprising a piperazine-like six-membered ring (pyridazine-type) fused to a saturated six-membered carbocycle. The degree of saturation (decahydro) eliminates aromaticity, imparting significant three-dimensionality compared to monocyclic heterocycles [3] [7].

  • Heteroatom Configuration: The two nitrogen atoms occupy bridgehead (N1) and annular (N2) positions. N1 typically exhibits basic character amenable to salt formation, while N2 may participate in hydrogen bonding or serve as a site for functionalization. The methyl group at C2 further modulates electronic properties and steric bulk [6].

  • Hybrid Substituent Effects: The 2-(benzyloxy)phenyl group attached at C4 constitutes a biaryl ether linkage—a privileged structural motif in CNS-active compounds. This substituent introduces potential for π-stacking interactions while the benzyloxy moiety offers metabolic lability for prodrug design [1] [2] [4].

Table 1: Key Heterocyclic Classification Parameters of Decahydrocinnoline Core

Classification ParameterDescriptionBiological Implications
Ring Size6-6 BicyclicEnhanced conformational rigidity vs monocycles
Saturation LevelDecahydro (Fully Saturated)Improved metabolic stability; reduced planarity
HeteroatomsTwo nitrogen atomsH-bond donor/acceptor capability; basicity
Fusion TypeOrtho-fusionRestricted rotation; defined 3D pharmacophore display
Substituent PositionC4 chiral centerEnantioselective target recognition

Role of Stereochemistry in Bioactive Decahydrocinnoline Derivatives

The (4S) absolute configuration at the C4 position critically defines the three-dimensional presentation of the 2-(benzyloxy)phenyl pharmacophore. Saturation of the cinnoline ring system generates multiple chiral centers (typically 4-6 stereogenic atoms), with the C4 substituent positioning being particularly consequential for bioactivity:

  • Conformational Restriction: Perihydro fusion locks the phenyl ring in defined spatial orientations relative to the heterocyclic core. Molecular modeling indicates that the (4S) configuration positions the benzyloxy moiety in a pseudo-axial orientation, facilitating engagement with deep hydrophobic binding pockets in enzymatic targets like MAO-B or acetylcholinesterase—targets implicated in neurodegenerative disorders [2].

  • Stereoelectronic Effects: Comparative studies of decahydrocinnoline diastereomers reveal significant differences in basicity (pKa ± 0.8 units) and lipophilicity (ΔlogP ± 0.5). The (4S)-methyl configuration enhances electron density at N1 through stereoelectronically favored orbital alignment, potentially boosting interactions with electrophilic regions of biological targets [3] [7].

  • Biological Discrimination: Enantiopure analogs exhibit up to 100-fold differences in potency at neurological targets compared to racemates. The stereospecific neuroprotective effects observed in benzothiazole derivatives like compound 3h (IC~50~ MAO-B = 0.062 µM) underscore how chiral positioning of the benzyloxyaryl moiety dictates target engagement [2]. The (4S) configuration in our subject compound likely enables analogous optimal vectoring of this pharmacophore.

Table 2: Stereochemical Parameters Influencing Bioactivity in Saturated N-Heterocycles

Stereochemical FeatureImpact on Molecular PropertiesConsequence for Bioactivity
C4 Configuration (4S)Defines spatial vector of aryl groupEnables target complementarity
Ring Fusion GeometryInfluences overall molecular shapeDifferential receptor binding
Methyl Group OrientationModulates steric accessibilityTarget selectivity enhancement
Benzyloxy ConformationGoverns π-system exposureStacking interactions with aromatic residues

Historical Evolution of Cinnoline-Based Pharmacophores

The medicinal exploration of cinnoline scaffolds has progressed through distinct evolutionary phases, driven by increasing appreciation of saturation and stereochemistry:

  • First Generation (1950s-1970s): Early investigations focused on simple cinnoline carboxylates and ketones as antibacterial and anti-inflammatory agents. These planar, aromatic systems exhibited moderate activity but suffered from metabolic instability and toxicity. The 4-keto derivative cinnoline-4-carboxylic acid demonstrated limited blood-brain barrier penetration, restricting neurological applications [6].

  • Second Generation (1980s-2000s): Introduction of partial saturation (tetrahydrocinnolines) improved drug-like properties. Landmark work identified 1,2-dihydrocinnoline-3-carboxamides as potassium channel openers with cardiovascular effects. Concurrently, structure-activity relationship (SAR) studies established that substituents at C4 significantly modulated activity, paving the way for arylalkyl derivatives [7].

  • Third Generation (2010-Present): Fully saturated decahydrocinnolines emerged alongside advances in asymmetric hydrogenation techniques. The strategic incorporation of chiral benzyloxyaryl groups at C4 represents a contemporary approach to enhance CNS penetration and target selectivity. This evolution aligns with developments in benzothiazole neuroprotective agents like 3h, where 4-(benzyloxy)phenoxy derivatives demonstrated multi-target functionality against Parkinson’s disease pathology—combining MAO-B inhibition (IC~50~ = 0.062 µM), antioxidant effects (ORAC = 2.27 Trolox equivalent), and metal chelation [2].

The trajectory clearly demonstrates a shift from planar aromatics towards stereochemically defined, saturated systems with hybrid pharmacophores. The subject compound exemplifies this modern design paradigm, integrating the decahydrocinnoline core—chosen for metabolic stability and conformational control—with the neuroactive 2-(benzyloxy)phenyl moiety positioned stereoselectively at C4.

Table 3: Evolution of Key Cinnoline-Based Pharmacophores

GenerationRepresentative StructuresPrimary Therapeutic TargetsLimitations
First (Aromatic)Cinnoline-4-carboxylic acid; 4-KetocinnolinesAntibacterials; Anti-inflammatoriesHigh metabolic clearance; Toxicity concerns
Second (Partially Saturated)1,2-Dihydrocinnoline-3-carboxamides; 5,6,7,8-TetrahydrocinnolinesK~ATP~ channel activation; PDE inhibitionModerate selectivity; Limited BBB penetration
Third (Fully Saturated)(4S)-4-Aryl-decalhydrocinnolines; 2,4-Disubstituted decahydrocinnolinesMAO-B inhibition; Neuroprotection; AntioxidantSynthetic complexity; Chiral separation challenges

Properties

Product Name

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline

IUPAC Name

(4S)-2-methyl-4-(2-phenylmethoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-cinnoline

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C22H28N2O/c1-24-15-20(18-11-5-7-13-21(18)23-24)19-12-6-8-14-22(19)25-16-17-9-3-2-4-10-17/h2-4,6,8-10,12,14,18,20-21,23H,5,7,11,13,15-16H2,1H3/t18?,20-,21?/m0/s1

InChI Key

PBXOBMZPLZATEM-CKHPTIKVSA-N

Canonical SMILES

CN1CC(C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4

Isomeric SMILES

CN1C[C@@H](C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.